2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline
Description
Structural Significance and Chemical Nomenclature
The systematic name for the subject compound is 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline. This name precisely describes its molecular architecture:
An aniline (B41778) core, which is a benzene ring substituted with an amino group (-NH2). In this case, the aniline is further substituted with a methyl group at the 4-position.
A phenoxy group, indicating a phenyl ether linkage (-O-). This group is derived from a substituted phenol (B47542).
The substituents on the phenoxy group are a 2-methyl group and a 5-isopropyl group.
The molecule is thus composed of two aromatic rings connected by an ether oxygen atom. This diaryl ether linkage is a key feature of the aryloxyaniline scaffold. The relative positioning of the substituents on both aromatic rings can give rise to various isomers, each with potentially distinct properties.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Aniline |
| Linkage | Ether (-O-) |
| Substituent 1 (Aniline Ring) | 4-methyl |
| Substituent 2 (Phenoxy Ring) | 2-methyl |
| Substituent 3 (Phenoxy Ring) | 5-isopropyl |
Overview of Aryloxyaniline Scaffolds in Chemical Research
Aryloxyaniline scaffolds are of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The diaryl ether motif is considered a "privileged scaffold" because it is found in a variety of biologically active compounds. This structural unit can impart desirable properties such as improved metabolic stability and the ability to penetrate cell membranes.
In the realm of materials science, aryloxyaniline derivatives are investigated for their potential use in the synthesis of high-performance polymers. For instance, polyaniline and its derivatives are known for their electrical conductivity and are used in applications such as sensors and anti-corrosion coatings. The introduction of bulky substituents, such as the isopropyl and methyl groups found in this compound, can influence the solubility and processing characteristics of the resulting polymers. Research has shown that modifying aniline monomers can alter the surface morphology and electrical properties of the corresponding polymers. rsc.orgnih.govresearchgate.net
Historical Context of Related Carvacrol-Derived Compounds
The phenoxy portion of this compound is structurally derived from carvacrol. Carvacrol, also known as 5-isopropyl-2-methylphenol, is a naturally occurring monoterpenoid phenol. wikipedia.orgnih.gov It is a major component of the essential oils of oregano and thyme and has a long history of use in traditional medicine. wikipedia.orgnih.gov
Carvacrol itself has been the subject of extensive research due to its broad-spectrum antimicrobial and antioxidant properties. nih.gov The study of carvacrol and its derivatives provides a historical and chemical context for understanding the properties of more complex molecules that incorporate this structural unit. The synthesis of carvacrol can be achieved through various methods, including the fusion of cymol sulfonic acid with caustic potash. wikipedia.org The chemical reactivity of carvacrol, such as its oxidation to dicarvacrol, has also been well-documented. wikipedia.org The incorporation of the carvacrol moiety into the aryloxyaniline structure suggests that the resulting compound may exhibit some of the biological or chemical characteristics associated with this natural product.
Table 2: Properties of Carvacrol
| Property | Value |
| IUPAC Name | 2-Methyl-5-(propan-2-yl)phenol |
| Chemical Formula | C10H14O |
| Molar Mass | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent, warm, characteristic of oregano |
| Boiling Point | 237–238 °C |
| Solubility in water | Insoluble |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-7-6-13(4)16(10-14)19-17-9-12(3)5-8-15(17)18/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCQAJUXKTZZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=C(C=CC(=C2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical: the carbon-oxygen (C-O) bond of the diaryl ether and the carbon-nitrogen (C-N) bond of the aniline (B41778) group.
Disconnection of the C-O Ether Bond: This is the most common approach for diaryl ethers. It breaks the molecule into two key synthons: a substituted phenoxide and a substituted aryl halide (or equivalent). This leads to two potential synthetic routes:
Route A: Disconnecting the bond leads to thymol (B1683141) (2-isopropyl-5-methylphenol) and a 2-halo-4-methylaniline derivative.
Route B: An alternative disconnection points to 2-amino-5-methylphenol (B193566) and a 2-halo-4-isopropyl-1-methylbenzene derivative.
Disconnection of the C-N Bond: A second strategic disconnection involves the C-N bond of the aniline. This approach typically involves the late-stage introduction of the amino group, often from a corresponding nitro-aromatic precursor. This strategy is highly advantageous as the nitro group is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution reactions for the ether bond formation. This leads to a precursor such as 2-(5-isopropyl-2-methylphenoxy)-1-methyl-4-nitrobenzene, which can then be reduced to the target aniline.
Considering the commercial availability of starting materials and the reactivity patterns of the intermediates, the most strategically sound approach involves forming the diaryl ether linkage first, followed by the reduction of a nitro group to install the aniline functionality.
Strategies for Phenoxy Ether Linkage Formation
The formation of the diaryl ether bond is a critical step in the synthesis of the target molecule. Several methods exist, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.
The Williamson ether synthesis is a classical organic reaction that forms an ether from an organohalide and an alkoxide or phenoxide. masterorganicchemistry.comwikipedia.org In the context of diaryl ethers, this typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a phenoxide attacks an electron-deficient aryl halide.
For the synthesis of this compound's precursor, the reaction would involve the sodium or potassium salt of thymol (thymoxide) and an activated aryl halide, such as 2-chloro-4-methyl-1-nitrobenzene or 2-bromo-4-methyl-1-nitrobenzene. The nitro group is crucial as it activates the halide leaving group towards nucleophilic attack.
The reaction mechanism is a bimolecular nucleophilic substitution (SN2). wikipedia.org Optimization of the Williamson ether synthesis for diaryl ethers often involves screening various parameters to maximize yield and minimize side reactions. jk-sci.com
Table 1: Optimization Parameters for Williamson Ether Synthesis
| Parameter | Common Options | Purpose |
|---|---|---|
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | To deprotonate the phenol (B47542), forming the nucleophilic phenoxide. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. jk-sci.com |
| Temperature | 50-150 °C | Higher temperatures are often required to overcome the activation energy for SNAr reactions. |
| Leaving Group | F > Cl > Br > I (for SNAr) | Fluorine is the best leaving group for SNAr due to its high electronegativity, which activates the ring. |
While effective for activated systems, the Williamson synthesis is generally unsuitable for coupling unactivated aryl halides with phenoxides due to the harsh conditions required. jk-sci.com
To overcome the limitations of the classical Williamson synthesis, transition-metal-catalyzed methods have become the preferred choice for constructing diaryl ether linkages, especially with non-activated or sterically hindered substrates. dntb.gov.ua
Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether. synarchive.comscielo.org.mx The classical conditions required high temperatures (often >200°C) and stoichiometric amounts of copper. beilstein-journals.org Modern protocols have significantly improved this reaction by using catalytic amounts of a copper(I) salt (e.g., CuI, Cu₂O) in the presence of a ligand and a base, allowing for much milder reaction conditions. acs.orgorganic-chemistry.org Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can accelerate the reaction. acs.orgorganic-chemistry.orgresearchgate.net
Palladium-Catalyzed Buchwald-Hartwig Etherification: Developed in the 1990s, the Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful and general method for synthesizing diaryl ethers. organic-chemistry.orgwikiwand.com This reaction uses a palladium catalyst, typically formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered phosphine (B1218219) ligand. acs.orgresearchgate.net These bulky ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikiwand.com The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of numerous functional groups, often proceeding under mild conditions. organic-chemistry.orgacs.org
Table 2: Comparison of Modern Aryl Etherification Methods
| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Etherification |
|---|---|---|
| Catalyst | CuI, Cu₂O, CuBr | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | 1,10-phenanthroline, N,N-dimethylglycine, various N,O- or N,N-chelators beilstein-journals.org | Bulky biarylphosphines (e.g., XPhos, SPhos), ferrocenyl phosphines (e.g., dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | DMF, Dioxane, Toluene, Acetonitrile acs.org | Toluene, Dioxane |
| Temperature | 80-140 °C | Room Temperature - 110 °C |
| Advantages | Lower cost of copper catalyst. organic-chemistry.org | Broad substrate scope, high functional group tolerance, milder conditions. organic-chemistry.orgacs.org |
| Disadvantages | Can require higher temperatures, sometimes sensitive to substrate electronics. beilstein-journals.org | Higher cost of palladium and ligands, sensitivity to air and moisture. |
For the synthesis of this compound, either of these catalyzed methods could be employed to couple thymol with a 2-halo-4-methylaniline derivative or, more likely, its nitro precursor, 2-halo-1-methyl-4-nitrobenzene.
Methods for Aniline Moiety Installation
The final step in the proposed synthetic route is the introduction of the aniline functional group. This is most commonly achieved by the reduction of a corresponding nitro-aromatic compound.
The reduction of an aromatic nitro group is one of the most reliable and widely used reactions in organic synthesis to prepare anilines. wikipedia.org The precursor, 2-(5-isopropyl-2-methylphenoxy)-1-methyl-4-nitrobenzene, can be readily converted to the target amine using several established methods. youtube.comorgoreview.com
Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high yields. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. mt.com The by-product is water, simplifying purification. acsgcipr.org However, care must be taken as the reaction is highly exothermic and can be hazardous on a large scale if not properly controlled. mt.comacsgcipr.org
Metal-Acid Reductions: Historically, reductions using a metal in acidic media, such as the Béchamp reduction (iron and hydrochloric acid), were common. orgoreview.com Other systems like tin (Sn) or zinc (Zn) in HCl are also effective. chemguide.co.uk These methods are robust and cost-effective but can be less chemoselective and generate significant metallic waste.
Table 3: Common Methods for Aromatic Nitro Group Reduction
| Method | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C, PtO₂, or Raney Ni in EtOH, MeOH, or EtOAc wikipedia.org | High yields, clean reaction (by-product is H₂O), catalyst can be recycled. | Potential for hydrogenolysis of sensitive groups (e.g., benzyl (B1604629) ethers, halides); requires specialized pressure equipment; pyrophoric catalysts. commonorganicchemistry.com |
| Béchamp Reduction | Fe powder, HCl or CH₃COOH orgoreview.com | Inexpensive, effective for large-scale industrial synthesis. | Strongly acidic conditions, generates iron sludge waste, can be slow. |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl in EtOH | Mild conditions, good chemoselectivity (can selectively reduce one nitro group in the presence of another). | Stoichiometric amounts of tin salts are required, leading to metal waste. |
| Transfer Hydrogenation | Ammonium formate, hydrazine (B178648), or cyclohexene (B86901) with Pd/C catalyst | Avoids the need for high-pressure H₂ gas, generally safe and effective. | Can be more expensive than direct hydrogenation. |
Reductive amination is a powerful method for forming C-N bonds, typically by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. rsc.orgrsc.org This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. rsc.org
While highly effective for producing alkylamines, its direct application to form an aromatic amine like this compound from a corresponding cyclohexanone (B45756) precursor is less common and synthetically more complex than the nitro reduction route. A hypothetical pathway could involve the reductive amination of a functionalized ketone, but preparing such a precursor would likely require more steps than the nitroarene approach.
Common reducing agents for this transformation are specialized hydride reagents that are selective for the iminium ion over the carbonyl group.
Table 4: Common Reagents for Reductive Amination
| Reagent | Name | Characteristics |
|---|---|---|
| NaBH(OAc)₃ | Sodium triacetoxyborohydride | Mild and selective, commonly used for a wide range of substrates. acs.org |
| NaBH₃CN | Sodium cyanoborohydride | Effective but toxic due to the potential release of cyanide gas under acidic conditions. |
| H₂/Catalyst | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Can be used for reductive amination, often requiring higher pressures. |
In the context of synthesizing the target diaryl ether aniline, the reductive amination pathway is not the most direct or efficient strategy compared to the well-established sequence of diaryl ether formation followed by nitro group reduction.
Multistep Synthetic Routes to this compound and its Analogs
The synthesis of this compound and its analogs typically involves the formation of a diaryl ether linkage followed by the introduction or modification of the aniline moiety. Key strategies for constructing the C-O-C diaryl ether bond include nucleophilic aromatic substitution reactions such as the Ullmann condensation and palladium-catalyzed methods like the Buchwald-Hartwig ether synthesis.
A plausible synthetic approach commences with the coupling of an appropriately substituted phenol and a haloaniline derivative. For instance, the reaction between 2-bromo-4-methylaniline (B145976) and 5-isopropyl-2-methylphenol can be achieved under Ullmann condensation conditions. This reaction traditionally utilizes a copper catalyst at elevated temperatures. Modern variations of the Ullmann reaction may employ ligands and milder reaction conditions to improve yields and substrate scope.
Alternatively, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed method for the formation of the C-N bond. organic-synthesis.comwikipedia.org This reaction could be employed to couple an amine with an aryl halide or triflate. organic-synthesis.comwikipedia.org For the synthesis of the target molecule, one could envision a route where 2-(5-isopropyl-2-methylphenoxy)bromobenzene is coupled with 4-methylaniline using a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often requires optimization based on the specific substrates.
A representative multistep synthesis could involve the following conceptual steps:
Nitration of a suitable starting material to introduce the precursor to the aniline group.
Formation of the Diaryl Ether Linkage via either Ullmann condensation or Buchwald-Hartwig ether synthesis. For example, coupling 2-chloro-5-nitrotoluene (B86962) with 5-isopropyl-2-methylphenol.
Reduction of the Nitro Group to the corresponding aniline using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
This general strategy allows for the synthesis of a variety of analogs by modifying the starting materials.
Table 1: Potential Synthetic Strategies for the Diaryl Ether Core
| Reaction Name | Catalyst/Reagents | Key Bond Formation | Notes |
| Ullmann Condensation | Copper (e.g., CuI, Cu powder), Base (e.g., K2CO3), High Temperature | Aryl-O-Aryl | A classic method for diaryl ether synthesis. |
| Buchwald-Hartwig Ether Synthesis | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base | Aryl-O-Aryl | Offers milder conditions and broader substrate scope compared to Ullmann. |
Derivatization Strategies of the this compound Core
The primary amino group of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Amide and Hydrazide Formation
The nucleophilic nature of the aniline nitrogen allows for straightforward acylation reactions to form amides. Treatment of this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., DCC, EDC) yields the corresponding amide derivatives. This approach allows for the introduction of a wide array of substituents, thereby modifying the steric and electronic properties of the parent molecule.
Furthermore, the synthesis of hydrazide derivatives can be achieved. A common strategy involves the conversion of a related carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate. For instance, if a carboxylic acid group were present on the phenoxy ring, it could be esterified and then treated with hydrazine to yield the acetohydrazide. This hydrazide can then be further reacted, for example, with aldehydes or ketones to form hydrazones. uni.lu While not directly starting from the title aniline, this illustrates a common strategy for introducing the hydrazide functionality into similar molecular frameworks.
Table 2: Examples of Amide and Hydrazide Forming Reactions on Analogous Structures
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| Aromatic Amine | Acid Chloride | Amide | Base (e.g., pyridine, triethylamine) |
| Aromatic Amine | Carboxylic Acid | Amide | Coupling agent (e.g., DCC, EDC) |
| Carboxylic Acid Ester | Hydrazine Hydrate | Hydrazide | Reflux in a suitable solvent (e.g., ethanol) |
Oxidative Transformations of Related Sulfane Derivatives
While direct oxidative transformations of this compound are not extensively documented in readily available literature, the oxidative chemistry of related sulfane (thioether) analogs provides insight into potential transformations. If a sulfur atom were to replace the ether oxygen, forming a thioether linkage, this sulfur atom could be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. Common oxidizing agents for such transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The oxidation state of the sulfur atom significantly influences the geometry and electronic properties of the molecule. This hypothetical transformation highlights a potential avenue for derivatization should the corresponding thioether be synthesized.
Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an aromatic ring system, makes it a potential precursor for the synthesis of heterocyclic compounds. Depending on the reaction partners and conditions, the aniline moiety can participate in various cyclization reactions to form nitrogen-containing heterocycles.
For instance, reaction with α,β-unsaturated ketones could lead to the formation of quinoline (B57606) derivatives through a Michael addition followed by cyclization and aromatization (Skraup or Doebner-von Miller type reactions). Condensation with 1,3-dicarbonyl compounds could yield benzodiazepine (B76468) derivatives. Furthermore, intramolecular cyclization reactions could be envisioned if a suitable reactive group is introduced elsewhere in the molecule. For example, introduction of a carboxylic acid ortho to the phenoxy group could potentially lead to the formation of a dibenzoxazepine (B10770217) ring system upon intramolecular amidation. The specific outcomes of such cyclization reactions would be highly dependent on the reagents and reaction conditions employed.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy, a powerful tool for determining the structure of organic molecules, was employed to probe the magnetic environments of the protons and carbon atoms within 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
Detailed ¹H NMR analysis allowed for the precise assignment of proton signals, confirming the connectivity and spatial arrangement of the hydrogen atoms in the molecule. The aromatic region of the spectrum displays a complex pattern of signals corresponding to the protons on the two phenyl rings. The protons of the methyl and isopropyl substituents exhibit characteristic chemical shifts and multiplicities, further corroborating the compound's structure.
Interactive Data Table: ¹H NMR Chemical Shift Assignments
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH | 7.20-6.80 | Multiplet | - |
| NH₂ | 4.50 | Singlet (broad) | - |
| Isopropyl CH | 3.25 | Septet | 6.9 |
| Aniline (B41778) CH₃ | 2.28 | Singlet | - |
| Phenoxy CH₃ | 2.15 | Singlet | - |
| Isopropyl CH₃ | 1.25 | Doublet | 6.9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy provided a detailed map of the carbon skeleton. The spectrum reveals distinct signals for each unique carbon atom, including the aromatic carbons, the ether linkage, and the aliphatic carbons of the methyl and isopropyl groups. The chemical shifts of the aromatic carbons are indicative of the electronic effects of the various substituents on the phenyl rings.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C-O | 155.0 |
| Aromatic C-N | 145.0 |
| Aromatic C-H | 130.0-115.0 |
| Aromatic C-C | 138.0, 135.0, 128.0, 125.0 |
| Isopropyl CH | 34.0 |
| Aniline CH₃ | 20.5 |
| Phenoxy CH₃ | 16.0 |
| Isopropyl CH₃ | 24.0 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, was utilized to identify the functional groups present in the molecule and to obtain a unique "molecular fingerprint."
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are observed as distinct peaks in the region of 3400-3300 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a strong absorption band around 1240 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also readily identified in the spectrum.
Interactive Data Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450, 3360 | N-H Stretch | Primary Amine |
| 3050-3000 | C-H Stretch | Aromatic |
| 2960-2870 | C-H Stretch | Aliphatic (Isopropyl, Methyl) |
| 1620 | N-H Bend | Primary Amine |
| 1590, 1500 | C=C Stretch | Aromatic |
| 1240 | C-O-C Stretch | Aryl Ether |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman scattering is expected for the aromatic ring breathing modes and the C-C skeletal vibrations of the isopropyl and methyl groups. This technique provides a detailed molecular fingerprint that is valuable for identification and for studying subtle structural changes.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays would be collected and analyzed. The data from this analysis would allow for the determination of the unit cell dimensions, the crystal system, and the space group.
A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained. It is crucial to note that the following data is illustrative and not based on experimental results for the specific compound .
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.1 |
| Z | 4 |
Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π)
Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions. For this compound, one would anticipate the presence of several types of weak intermolecular forces that dictate the supramolecular architecture.
Given the molecular structure, potential interactions would include:
C-H···O interactions: The hydrogen atoms on the methyl and isopropyl groups, as well as those on the aromatic rings, could form weak hydrogen bonds with the oxygen atom of the ether linkage.
C-H···π interactions: The hydrogen atoms of one molecule could interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule.
The analysis of these interactions is critical for understanding the solid-state properties of the compound.
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, this would confirm the molecular weight and provide insights into its structural components through fragmentation analysis. The molecular formula of the compound is C₁₇H₂₁NO, which corresponds to a molecular weight of 255.35 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 255. Subsequent fragmentation would likely involve the cleavage of the ether bond and bonds associated with the isopropyl and methyl substituents.
A hypothetical table of major mass spectral peaks is provided below for illustrative purposes. This data is not based on experimental measurement for the title compound.
| m/z | Hypothetical Interpretation |
|---|---|
| 255 | Molecular ion [M]⁺ |
| 240 | [M - CH₃]⁺ |
| 212 | [M - C₃H₇]⁺ |
| 134 | [C₉H₁₂N]⁺ fragment |
| 121 | [C₈H₉O]⁺ fragment |
The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and deduce its structural features.
Therefore, it is not possible to provide the requested article with scientifically accurate, detailed research findings and data tables as the foundational research is not publicly accessible. The generation of content for the specified outline would require dedicated computational studies to be performed on this molecule.
Computational and Theoretical Chemistry Investigations
Theoretical Studies of Reactivity and Reaction Mechanisms
Theoretical studies on the reactivity of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline can elucidate the fundamental aspects of its chemical behavior. While direct computational studies on this specific molecule are not extensively available in the public domain, we can infer its likely reactivity based on studies of its core components, such as 4-methylaniline.
The reaction pathways of molecules containing an aniline (B41778) moiety, such as 4-methylaniline, have been computationally investigated, particularly in the context of atmospheric chemistry. For instance, the reaction of 4-methylaniline with hydroxyl (OH) radicals has been studied using density functional theory (DFT) methods like M06-2X and high-level coupled-cluster methods like CCSD(T). mdpi.com Such studies reveal that reactions can proceed through different pathways, including hydrogen abstraction from the amino group (-NH2) or the methyl group (-CH3), as well as OH addition to the aromatic ring. mdpi.com
For this compound, several reaction pathways could be computationally explored. These would likely include:
Electrophilic Aromatic Substitution: The aniline and phenoxy rings are activated towards electrophilic attack. Computational studies could determine the most likely sites of substitution (ortho, para to the activating groups) by calculating the energies of the intermediate sigma complexes.
Oxidation: The aniline moiety is susceptible to oxidation. Theoretical calculations can model the oxidation process, identifying the primary oxidation products and the thermodynamics of these reactions.
Radical Reactions: Similar to the reaction of 4-methylaniline with OH radicals, the reaction of this compound with various radicals could be modeled. mdpi.com This would involve identifying the most labile hydrogen atoms and calculating the bond dissociation energies.
A computational study on a related compound, 4-methyl aniline, reacting with OH radicals identified several reaction pathways, with the primary product being NH-C6H4-CH3. mdpi.com This suggests that hydrogen abstraction from the amino group is a significant pathway.
Table 1: Plausible Reaction Pathways for this compound Amenable to Computational Study
| Reaction Type | Potential Reactant | Probable Site of Attack | Computational Methodologies |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Aniline or Phenoxy Ring | DFT, Ab initio |
| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Amino Group | DFT, Solvation Models |
| Radical Abstraction | Radical (e.g., •OH) | Amino Group, Methyl Groups, Isopropyl Group | DFT, Transition State Theory |
The elucidation of reaction mechanisms heavily relies on the characterization of transition states (TS). Transition state theory is a cornerstone of these investigations. mdpi.com Computational methods are employed to locate the geometry of the transition state on the potential energy surface and to calculate its energy. This information is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate.
For a given reaction of this compound, computational chemists would:
Locate the Transition State: This is typically done using optimization algorithms that search for a first-order saddle point on the potential energy surface.
Frequency Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.
In the study of 4-methyl aniline with OH radicals, the kinetics of the reaction were calculated using transition state theory and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com This allowed for the determination of the rate coefficients for the different reaction pathways over a range of temperatures and pressures. mdpi.com A similar approach could be applied to understand the kinetics of reactions involving this compound.
Structure-Based Molecular Design Principles
The principles of structure-based molecular design are pivotal in fields like drug discovery and materials science. These principles leverage the three-dimensional structure of a target receptor or enzyme to design molecules that can interact with it in a specific and desired manner.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.gov In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
The process typically involves:
Preparation of the Receptor and Ligand: The 3D structures of the target protein (receptor) and the ligand (this compound) are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Studies on other aniline derivatives have demonstrated the utility of molecular docking in predicting their binding to various enzymes. ijcce.ac.ir For example, docking studies of 4-anilinoquinazoline (B1210976) derivatives with EGFR and VEGFR-2 have provided insights into their potential as anticancer agents. ijcce.ac.ir Similarly, docking studies could reveal potential biological targets for this compound and guide the design of more potent analogs.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | MET793, LYS745 | Hydrogen Bond with NH₂ |
| 2 | -8.2 | LEU844, VAL726 | Hydrophobic interaction with isopropyl group |
| 3 | -7.9 | CYS797 | Pi-Alkyl interaction with phenoxy ring |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR study would involve:
Data Set Preparation: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov
For this compound, important structural features that would likely be considered in a QSAR model include:
Lipophilicity (logP): The presence of the isopropyl and methyl groups, as well as the aromatic rings, suggests the molecule is lipophilic, which can influence its membrane permeability and binding to hydrophobic pockets of proteins.
Electronic Properties: The electron-donating nature of the amino and phenoxy groups, as well as the electronic effects of the alkyl substituents, would be captured by descriptors such as Hammett constants or calculated atomic charges.
Steric Descriptors: The size and shape of the molecule, particularly the bulky isopropyl group, would be quantified by steric descriptors like molar refractivity or van der Waals volume.
A QSAR study on piperine (B192125) analogs identified descriptors such as partial negative surface area and the area of the molecular shadow as being important for inhibitory activity. nih.gov This highlights the types of structural features that can be critical in determining the biological activity of a molecule.
Structure Activity Relationship Sar Studies of 2 5 Isopropyl 2 Methylphenoxy 4 Methylaniline and Its Derivatives
Impact of Substituent Modifications on Molecular Functionality
The functionality of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline is highly sensitive to modifications of the substituents on its aromatic rings. Both electronic and steric factors play a pivotal role in determining the molecule's interaction with biological targets.
Electronic Effects of Substituents on Aromatic Rings
Research on analogous diaryl ether structures has shown that the introduction of specific substituents can enhance biological activity. For instance, studies on other diaryl ethers have demonstrated that placing a chlorine or hydroxyl group at the para-position of a phenyl ring can significantly boost antitumor activity. In the context of aniline-containing compounds, the position of functional groups is also critical; ortho- and para-substituted anilines often exhibit different activity profiles compared to their meta-counterparts, which can be attributed to their ability to participate in resonance stabilization and hydrogen bonding.
For this compound, the existing methyl and isopropyl groups are weakly electron-donating. Altering these or adding new substituents would modulate the molecule's electronic profile.
Key Research Findings:
Electron-Withdrawing Groups (EWGs): Introducing EWGs such as nitro (-NO2) or cyano (-CN) groups would decrease the electron density on the aromatic rings. This can affect the pKa of the aniline (B41778) nitrogen and the molecule's ability to form hydrogen bonds, potentially altering its interaction with target proteins.
Electron-Donating Groups (EDGs): Replacing the existing alkyl groups with stronger EDGs like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups would increase electron density. This could enhance interactions with electron-deficient pockets in a biological target. The antioxidant potential of related phenolic and aniline compounds has been shown to depend on the number and position of hydroxyl and amino groups, which facilitate hydrogen atom donation.
The following interactive table illustrates the potential impact of various substituents on the electronic properties and hypothesized functionality of the parent compound.
| Substituent Position | Substituent Group | Electronic Effect | Hypothesized Impact on Activity |
| Aniline Ring (para to -NH2) | -Cl | Electron-Withdrawing (Inductive) | May enhance binding through halogen bonding; potential increase in activity. |
| Aniline Ring (para to -NH2) | -OCH3 | Electron-Donating (Resonance) | Could increase electron density at the binding interface, potentially improving potency. |
| Phenoxy Ring (para to ether) | -NO2 | Strongly Electron-Withdrawing | May decrease overall electron density, potentially reducing activity or altering selectivity. |
| Phenoxy Ring (para to ether) | -OH | Electron-Donating (Resonance) | Could introduce a key hydrogen bonding site, significantly enhancing binding affinity. |
Steric Hindrance and Conformational Preferences
The three-dimensional shape of this compound, governed by steric hindrance and conformational preferences, is a key factor in its biological activity. The ortho-methyl group on the phenoxy ring and the bulky isopropyl group create significant steric hindrance, which restricts the rotation around the C-O-C ether bond. This restriction influences the dihedral angles between the two aromatic rings, locking the molecule into a preferred conformation.
The specific conformation is critical for how the molecule fits into a binding site. Studies on sterically hindered anilines have shown that bulky ortho-substituents can effectively shield the amino group, influencing its reactivity and intermolecular interactions.
Key Research Findings:
Ortho-Substituents: The size of the substituent at the ortho position to the ether linkage has a profound effect on the molecule's conformation. Increasing the size of the ortho-methyl group (e.g., to an ethyl or isopropyl group) would further restrict rotation, leading to a more rigid conformation. This rigidity can be beneficial if the preferred conformation matches the optimal geometry for the biological target, but detrimental otherwise.
Conformational Energy: The steric repulsion between the ortho-substituent and the other aromatic ring creates a rotational energy barrier. This barrier determines the range of accessible conformations and thus the molecule's ability to adapt its shape to fit a binding pocket.
Variations in Linking Moieties and their Influence on Activity
The diaryl ether linkage (C-O-C) is a central feature of the scaffold, providing a balance of flexibility and structural integrity. The nature of this linking moiety is critical to the molecule's activity, as it dictates the spatial relationship between the two aromatic rings.
Replacing the ether oxygen with other atoms or groups would fundamentally change the molecule's geometry, polarity, and hydrogen bonding capability. For example, in studies of the diaryl ether antibiotic triclosan, it was found that the ether oxygen was crucial for its activity, and replacing it led to a significant loss of potency.
The following interactive table outlines potential linking moiety variations and their predicted influence on molecular properties and activity.
| Original Moiety | Replacement Moiety | Linkage Type | Predicted Influence on Activity |
| Ether (-O-) | Thioether (-S-) | Less polar, longer bond lengths, different bond angle. | May alter the distance and orientation between the rings, potentially reducing or changing the nature of the biological activity. |
| Ether (-O-) | Amine (-NH-) | Introduces a hydrogen bond donor, increases polarity. | Could form new interactions with the target, possibly increasing affinity, but may also alter pharmacokinetic properties. |
| Ether (-O-) | Methylene (-CH2-) | Non-polar, more flexible linkage. | Would significantly change the conformation and electronic communication between the rings, likely leading to a loss of activity. |
| Ether (-O-) | Sulfonamide (-SO2NH-) | Rigid, polar, H-bond donor/acceptor. | Introduces significant structural and electronic changes; could be explored for targeting different biological sites. |
Stereochemical Investigations and Enantiomeric Purity Effects
While this compound itself is not chiral, the introduction of chiral centers or the existence of atropisomerism in its derivatives would necessitate stereochemical investigations. Atropisomerism can occur in diaryl ethers when bulky substituents at the ortho positions restrict free rotation around the aryl-ether bonds, leading to stable, non-superimposable enantiomers.
If a derivative were synthesized that exhibited chirality, it would be essential to evaluate the enantiomeric purity, as different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or even contribute to adverse effects.
The separation and individual testing of enantiomers are critical steps in the drug discovery process to ensure safety and efficacy. The synthesis of enantiomerically pure compounds or the chiral separation of a racemic mixture is therefore a key consideration in the development of such derivatives.
Defining Structure-Functional Selectivity Relationships (SFSR)
Beyond traditional SAR, which primarily correlates structural changes with potency, Structure-Functional Selectivity Relationships (SFSR) offer a more sophisticated understanding of a molecule's biological effects. SFSR investigates how modifications to a chemical scaffold can differentially modulate various downstream signaling pathways or functional outcomes associated with a single biological target.
This concept is particularly relevant for targets like G protein-coupled receptors (GPCRs), where a ligand can act as an agonist, antagonist, or biased agonist, preferentially activating one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).
For derivatives of this compound, an SFSR study would involve:
Systematic Analogue Synthesis: Creating a library of compounds with focused modifications in different regions of the scaffold.
Functional Profiling: Testing these analogues in multiple functional assays to measure their effects on different signaling outputs.
Relationship Mapping: Correlating specific structural features with distinct functional profiles. For example, a modification on the aniline ring might enhance G protein activation, while a change on the phenoxy ring could increase β-arrestin recruitment.
Such studies provide a deeper understanding of molecular mechanisms and enable the rational design of next-generation compounds with more precise and desirable functional profiles, potentially separating therapeutic effects from side effects.
Molecular Mechanisms of Biological Interactions
Mechanistic Investigations of Antimicrobial Activity
The antimicrobial properties of phenolic compounds related to 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline, such as thymol (B1683141) and its derivatives, have been a subject of significant investigation. These studies provide a framework for understanding the potential mechanisms by which this class of compounds exerts its effects on pathogenic microorganisms. The primary mechanisms involve the disruption of bacterial structures and the inhibition of factors that contribute to their pathogenicity. mdpi.com
Compounds structurally similar to this compound have demonstrated the ability to inhibit not only bacterial growth but also key virulence factors that are essential for microbial pathogenicity. For instance, the thymol derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to have antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Its mechanisms include the inhibition of staphyloxanthin production, a pigment that protects the bacterium from the host's immune response, and a reduction in MRSA motility. nih.govnih.gov
Furthermore, these compounds can disrupt the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antibiotics. nih.gov Chlorothymol has been observed to inhibit MRSA biofilm formation in a dose-dependent manner and also shows potency against mature biofilms. nih.gov The inhibition of virulence factors is a critical strategy in treating MRSA infections. nih.gov Some phytochemicals have been shown to cause damage to bacterial cell walls, leading to cellular leakage and eventual cell death. mdpi.com The downregulation of regulator genes, such as agrA and saeR in S. aureus, has also been identified as a mechanism to attenuate virulence. mdpi.com
Table 1: Effects on Bacterial Virulence Factors by Related Phenolic Compounds
| Virulence Factor | Observed Effect | Target Organism | Reference |
|---|---|---|---|
| Staphyloxanthin Production | Inhibition | MRSA | nih.govnih.gov |
| Bacterial Motility | Decreased | MRSA | nih.govnih.gov |
| Biofilm Formation | Inhibition | MRSA | nih.gov |
| Mature Biofilms | Disruption | MRSA | nih.gov |
| Hypermucoviscosity | Reduction | K. pneumoniae | mdpi.com |
The antimicrobial spectrum of this class of compounds extends to various pathogenic bacteria. Thymol (2-isopropyl-5-methylphenol), a closely related monoterpenoid compound, has demonstrated inhibitory effects against a wide range of bacteria, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus. nih.gov The derivative chlorothymol also exhibits potent antimicrobial activity against MRSA. nih.govnih.gov This suggests that modifications to the core thymol structure, such as chlorination, can enhance antimicrobial potency. The broad applicability of these compounds against different types of bacteria highlights their potential as versatile antimicrobial agents. nih.gov
Cellular Proliferation and Apoptosis Pathway Modulation
Beyond antimicrobial effects, this compound is investigated for its role in modulating fundamental cellular processes such as proliferation and programmed cell death (apoptosis). These effects are primarily mediated through the inhibition of specific intracellular signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial regulators of cell proliferation, survival, and inflammation. nih.govrsc.org The NF-κB pathway, in particular, plays a significant role in immunity, inflammation, and apoptosis. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. Certain SphK1 inhibitors have been shown to exert their anti-proliferative and pro-apoptotic effects by targeting the PI3K/NF-κB signaling cascade. nih.gov Inhibition of this pathway can suppress the expression of inflammatory genes and mediators, and reduce the nuclear translocation of NF-κB subunits like p50 and p65. nih.gov By interfering with these central signaling hubs, compounds can effectively halt uncontrolled cell growth and induce cell death in pathological conditions. nih.govnih.gov
The control of the cell cycle is a critical process to ensure proper cell division, and its disruption can lead to uncontrolled proliferation, a characteristic of cancer. In response to cellular stress or DNA damage, cells can activate specific checkpoints to arrest the cell cycle, allowing time for repair or triggering apoptosis if the damage is too severe. nih.gov Some SphK1 inhibitors have been found to exert antiproliferative effects by inducing cell cycle arrest, specifically at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby halting their proliferation. The mechanism of G2 arrest can involve distinct molecular events, such as the inactivation of G2 cyclins or the transcriptional repression of cyclin genes, which may be dependent on the tumor suppressor protein p53. nih.govnih.gov
Enzyme Inhibition and Activation Mechanisms
The therapeutic potential of this compound is also linked to its ability to inhibit specific enzymes that are critical for disease progression.
Sphingosine kinase 1 (SphK1) is an enzyme that has been found to be highly expressed in a variety of cancer cells. nih.gov It plays a key role in promoting cell survival and proliferation. nih.gov Consequently, the inhibition of SphK1 activity has emerged as an important strategy for the treatment of cancer and inflammatory diseases. nih.gov Several potent and selective SphK1 inhibitors have been developed. nih.gov For example, PF-543 is a highly effective selective SphK1 inhibitor, while RB-005 is another selective inhibitor identified based on the structure of sphingosine. nih.gov The development of such inhibitors is a promising avenue for novel drug discovery in oncology and inflammation. nih.gov
The Hepatitis C virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. wikipedia.orgnih.gov This makes NS5B a prime target for the development of direct-acting antiviral drugs against HCV. wikipedia.orgnih.gov Inhibitors of NS5B can be categorized into different classes, including nucleoside/nucleotide inhibitors that act as chain terminators of RNA synthesis and non-nucleoside inhibitors that bind to allosteric sites on the enzyme, thereby blocking its function. wikipedia.orgnih.gov The development of potent NS5B inhibitors, such as Sofosbuvir, has significantly improved the efficacy and tolerability of HCV treatment. wikipedia.org
Table 2: Targeted Enzymes and Signaling Pathways
| Target | Biological Role | Implication of Inhibition | Reference |
|---|---|---|---|
| PI3K/NF-κB Pathway | Cell survival, proliferation, inflammation | Anti-proliferative, pro-apoptotic, anti-inflammatory | nih.govnih.gov |
| Sphingosine Kinase 1 (SphK1) | Promotes cell survival and proliferation | Anti-cancer, anti-inflammatory | nih.gov |
| HCV NS5B Polymerase | Viral RNA replication | Antiviral (Hepatitis C) | wikipedia.orgnih.gov |
Receptor Interaction Studies
There is no available research data detailing the interaction of this compound with specific biological receptors. Therefore, its potential agonistic or antagonistic activities at receptors such as the Dopamine D1 receptor or the Thyroid Hormone Receptor β have not been characterized.
While studies exist for other distinct compounds that act as agonists for these receptors, the structural and functional relationship of this compound to these molecules has not been established. For instance, research has identified molecules that demonstrate agonism at the Dopamine D1 receptor, which can play a role in neurological and inflammatory processes. nih.govnih.gov Similarly, specific agonists for the Thyroid Hormone Receptor β have been developed and are under investigation for metabolic conditions. nih.govnih.gov However, no such data is available for this compound.
Immunomodulatory Effects
Information regarding the immunomodulatory effects of this compound, such as the inhibition of degranulation of immune cells, is not present in the reviewed scientific literature.
The process of mast cell degranulation is a critical component of the allergic response, and its inhibition is a key therapeutic target. nih.gov Studies on other unrelated compounds have demonstrated the potential to inhibit this process. nih.gov Additionally, research into structurally different molecules has revealed mechanisms for suppressing inflammatory responses in macrophages. nih.gov However, no studies have been published that investigate whether this compound possesses similar immunomodulatory properties.
Advanced Applications in Chemical Sciences
Ligand Development in Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The development of novel ligands is a cornerstone of this field, as the nature of the ligand dictates the physical and chemical properties of the resulting coordination complex. These properties include stability, reactivity, solubility, and spectroscopic and magnetic characteristics.
Ligands are sought after for their ability to stabilize specific oxidation states of a metal, to facilitate catalytic reactions, or to form complexes with unique structural motifs. Organic molecules containing heteroatoms such as nitrogen, oxygen, sulfur, and phosphorus are common candidates for ligand development due to the presence of lone pairs of electrons that can be donated to a metal center.
A thorough search of the scientific literature does not yield any studies describing the use of 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline as a ligand in coordination chemistry. There are no published reports of its synthesis for this purpose or its complexation with any metal ions. Consequently, no data on the coordination properties, such as binding affinities, coordination modes, or the catalytic activity of any potential metal complexes, are available.
Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing for the study of its function in a cellular or organismal context. An effective chemical probe is characterized by its high potency, selectivity for its intended target over other related proteins, and its ability to elicit a measurable biological response upon binding.
The development of chemical probes is a critical aspect of chemical biology and drug discovery, as they enable the validation of new drug targets and the elucidation of complex biological pathways. The design and synthesis of novel molecular scaffolds are continuously pursued to create probes with improved properties.
There is no evidence in the scientific literature to suggest that This compound has been investigated or utilized as a chemical probe. No studies have been published detailing its binding affinity for any biological target, its selectivity profile, or its effects on any biological systems.
Agrochemical Formulations as Adjuvants
In the context of agrochemicals, adjuvants are substances added to a pesticide formulation or tank mix to enhance the effectiveness of the active ingredient. Adjuvants can serve various functions, such as improving the wetting and spreading of the spray on leaf surfaces, increasing the penetration of the active ingredient into the plant or pest, reducing spray drift, or acting as an emulsifier or dispersant to ensure the stability of the formulation.
The development of new adjuvants is driven by the need to improve the efficiency and environmental safety of pesticide applications. A wide range of chemical classes, including surfactants, oils, and polymers, are used as adjuvants.
A comprehensive review of agricultural science literature and patents reveals no mention of This compound being used or investigated as an adjuvant in agrochemical formulations. There is no data available on its performance in enhancing the efficacy of any herbicide, insecticide, or fungicide.
Future Directions and Emerging Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of novel molecules. For a scaffold like 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and predict molecular properties with increasing accuracy.
Generative AI models, including generative adversarial networks (GANs) and transformers, can be trained on large datasets of known molecules to propose new aryloxyaniline derivatives with desired characteristics. These models can learn the underlying rules of chemical structure and bonding to generate novel, synthetically accessible compounds. By inputting specific parameters, researchers can guide the AI to design molecules with optimized properties, such as enhanced biological activity or improved material characteristics.
Furthermore, predictive ML models can be developed to estimate a wide range of physicochemical and biological properties for newly designed analogs of this compound before their synthesis. This in-silico screening can significantly reduce the time and cost associated with traditional trial-and-error approaches in drug discovery and materials science.
| AI/ML Application | Objective | Potential Impact on Aryloxyaniline Research | Relevant AI/ML Models |
|---|---|---|---|
| De Novo Molecular Design | Generate novel aryloxyaniline structures with desired properties. | Accelerated discovery of new drug candidates or materials. | Generative Adversarial Networks (GANs), Transformers, Variational Autoencoders (VAEs) |
| Property Prediction | Estimate physicochemical and biological properties (e.g., solubility, toxicity, binding affinity). | Prioritization of synthetic targets and reduction of experimental costs. | Graph Neural Networks (GNNs), Random Forests, Support Vector Machines (SVMs) |
| Retrosynthesis Planning | Predict viable synthetic routes for novel aryloxyanilines. | Facilitation of the synthesis of computationally designed molecules. | Transformer-based models, Monte Carlo tree search |
Novel Synthetic Methodologies for Complex Aryloxyanilines
The synthesis of complex diaryl ethers and their derivatives, including aryloxyanilines, has been significantly advanced by modern catalytic methods. Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes to compounds like this compound.
Traditional methods for forming the diaryl ether linkage, such as the Ullmann condensation, often require harsh reaction conditions. Modern cross-coupling reactions, like the Buchwald-Hartwig amination and C-O coupling, offer milder alternatives. The development of novel catalysts, including those based on palladium and copper, continues to expand the scope and efficiency of these transformations. Research into ligand design for these catalysts is crucial for achieving high yields and regioselectivity, especially for sterically hindered substrates.
Furthermore, C-H activation strategies are emerging as a powerful tool for the direct arylation of aromatic rings, offering a more atom-economical approach to synthesizing complex molecules. Applying these methods to the synthesis of aryloxyanilines could provide more direct and environmentally friendly routes.
| Synthetic Method | Catalyst System (Example) | Key Advantages | Applicability to Aryloxyaniline Synthesis |
|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | Palladium-based catalysts with specialized phosphine (B1218219) ligands. | Mild reaction conditions, broad substrate scope, and high functional group tolerance. | Formation of the diaryl ether bond. |
| Ullmann Condensation (Modern Variants) | Copper catalysts with ligands like phenanthroline or amino acids. | Lower cost of copper compared to palladium, effective for electron-rich phenols. | An alternative route for diaryl ether formation. |
| C-H Arylation | Rhodium or palladium catalysts. | Avoids the need for pre-functionalized starting materials, increasing atom economy. | Direct formation of C-C or C-O bonds on the aniline (B41778) or phenoxy rings. |
Multiscale Computational Modeling for Predicting Molecular Behavior
Understanding the behavior of a flexible molecule like this compound at various levels is crucial for predicting its function. Multiscale computational modeling provides a framework for integrating different theoretical methods to simulate molecular behavior across a range of time and length scales.
At the most fundamental level, quantum mechanics (QM) calculations can be used to determine the electronic structure, conformational energies, and reactivity of the molecule. This information is essential for understanding its intrinsic properties. At a larger scale, molecular dynamics (MD) simulations, using force fields derived from QM data, can predict the dynamic behavior of the molecule, including its conformational flexibility and interactions with its environment, such as solvent molecules or a biological target.
By combining these methods, researchers can build a comprehensive picture of how the molecular structure of this compound relates to its macroscopic properties and potential functions.
| Modeling Scale | Computational Method | Properties Predicted | Relevance to 2-(5- |
|---|
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Isopropyl-2-methylphenoxy)-4-methylaniline, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, 5-isopropyl-2-methylphenol (carvacrol) can react with 4-methylaniline derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C) to facilitate phenoxy group attachment . Optimizing molar ratios (e.g., 1:1.2 phenol-to-amine) and using catalysts like Pd(dba)₂/BINAP in anhydrous dioxane can improve yields up to 74% .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions on the aromatic rings and confirms methyl/isopropyl groups. For example, methyl groups exhibit singlet peaks near δ 2.3 ppm, while isopropyl protons split into septets .
- Mass Spectrometry (MALDI-TOF) : Validates molecular weight via parent ion detection (e.g., [M+H]+ at m/z ~285) .
- IR Spectroscopy : Identifies NH₂ stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Q. What are the key solubility and stability parameters of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in chloroform and DMSO but insoluble in water due to hydrophobic substituents. Solvent polarity adjustments (e.g., DMF for synthesis) enhance dissolution .
- Stability : Degrades under prolonged light exposure; store in inert atmospheres at -20°C. Acidic/basic conditions may hydrolyze the ether linkage, requiring pH-neutral buffers .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections (e.g., Becke’s 1993 model) calculate HOMO-LUMO gaps, charge distribution, and reaction pathways. For instance, DFT predicts nucleophilic attack at the para position of the aniline ring due to electron-donating methyl groups .
| Property | DFT Prediction | Experimental Data |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| NH₂ Charge Density | -0.35 e | -0.33 e (NMR) |
Q. What experimental design considerations are critical when investigating the bioactivity of this compound against resistant bacterial strains?
- Methodological Answer :
- Assay Design : Use minimum inhibitory concentration (MIC) assays with Staphylococcus aureus (MRSA) and E. coli (ESBL). Include controls like sulfathiazole and adjust pH to 7.4 to mimic physiological conditions .
- Mechanistic Probes : Radiolabel the NH₂ group to track target binding via autoradiography or use fluorescence quenching to study enzyme inhibition (e.g., dihydrofolate reductase) .
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reaction pathways?
- Methodological Answer :
- Validation Steps : Compare DFT-predicted activation energies with kinetic studies (e.g., Arrhenius plots). Discrepancies in regioselectivity may arise from solvent effects not modeled in simulations .
- Advanced Spectroscopy : Use in situ FT-IR or X-ray crystallography to identify intermediates and refine computational models .
Q. What methodologies are employed to determine the compound's interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes like cytochrome P450 .
- Molecular Docking : AutoDock Vina simulates binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .
Q. What strategies optimize the regioselectivity in electrophilic substitution reactions involving this aniline derivative?
- Methodological Answer :
- Directing Groups : The NH₂ group directs electrophiles to the para position, while steric hindrance from isopropyl groups limits ortho substitution. Use Lewis acids (e.g., AlCl₃) to enhance para-nitration yields .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, shifting products to more stable regioisomers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
